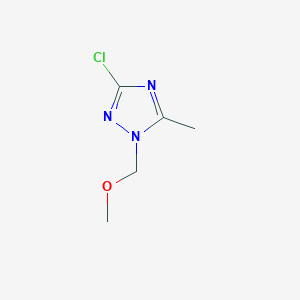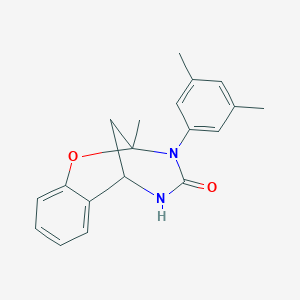
(4-((3,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((3,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is a complex organic compound that features a quinoline core substituted with a dimethylphenylamino group, a fluorine atom, and a pyrrolidinylmethanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core is synthesized through a series of cyclization reactions.
Introduction of the Dimethylphenylamino Group: The dimethylphenylamino group is introduced via nucleophilic aromatic substitution.
Fluorination: The fluorine atom is introduced using a fluorinating agent such as N-fluorobenzenesulfonimide.
Attachment of the Pyrrolidinylmethanone Moiety: This step involves the reaction of the quinoline derivative with pyrrolidine and a suitable acylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
(4-((3,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully reduced quinoline derivatives.
科学研究应用
Chemistry
In chemistry, (4-((3,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In industry, the compound’s properties are leveraged in the development of new materials and chemical processes. Its stability and reactivity make it suitable for use in various industrial applications, including the synthesis of dyes and polymers.
作用机制
The mechanism of action of (4-((3,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways. For example, it may bind to DNA or proteins, disrupting their normal function and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
(4-((3,4-Dimethylphenyl)amino)-6-chloroquinolin-3-yl)(pyrrolidin-1-yl)methanone: Similar structure but with a chlorine atom instead of fluorine.
(4-((3,4-Dimethylphenyl)amino)-6-bromoquinolin-3-yl)(pyrrolidin-1-yl)methanone: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (4-((3,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro and bromo analogs. This makes it a more promising candidate for drug development and other applications.
属性
IUPAC Name |
[4-(3,4-dimethylanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O/c1-14-5-7-17(11-15(14)2)25-21-18-12-16(23)6-8-20(18)24-13-19(21)22(27)26-9-3-4-10-26/h5-8,11-13H,3-4,9-10H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJMMBGMTSPGQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-acetylphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2999360.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-nitrophenyl)oxalamide](/img/structure/B2999362.png)





![6-Chloro-N-[3-(3,4-difluorophenoxy)-2-hydroxypropyl]pyridine-2-carboxamide](/img/structure/B2999373.png)
![methyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate](/img/structure/B2999374.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorobenzamide](/img/structure/B2999379.png)


